{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene
Description
The compound {[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene is a selenium-containing aromatic derivative with a complex substituent pattern. Its IUPAC name reflects the following structural features:
- A benzene core linked to a selanyl (-Se-) group.
- The selanyl group is attached to a but-1-en-1-yl chain with:
- Diethoxy (-OCH₂CH₃) groups at positions 4 and 4.
- A methylsulfanyl (-SCH₃) group at position 2.
This configuration combines chalcogen (Se, S) and alkoxy functionalities, which influence its electronic, steric, and reactivity profiles. The compound’s structure is typically resolved via X-ray crystallography using programs like SHELXL , with validation tools ensuring accuracy .
Properties
CAS No. |
647010-04-6 |
|---|---|
Molecular Formula |
C15H22O2SSe |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(4,4-diethoxy-2-methylsulfanylbut-1-enyl)selanylbenzene |
InChI |
InChI=1S/C15H22O2SSe/c1-4-16-15(17-5-2)11-13(18-3)12-19-14-9-7-6-8-10-14/h6-10,12,15H,4-5,11H2,1-3H3 |
InChI Key |
RCWRBYODTTUWBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=C[Se]C1=CC=CC=C1)SC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene typically involves multi-step organic reactions. One common method includes the reaction of 4,4-diethoxy-2-(methylsulfanyl)but-1-en-1-yl chloride with sodium selenide in the presence of a suitable solvent such as dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity {[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene.
Chemical Reactions Analysis
Types of Reactions
{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or selenoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur, where the selenium or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with appropriate catalysts.
Major Products
The major products formed from these reactions include sulfoxides, selenoxides, alcohols, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, the selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Research Findings and Methodological Considerations
Structural Analysis
Crystallographic data for such compounds are refined using SHELXL , with ORTEP-3 visualizing molecular geometry . Validation tools ensure minimal structural ambiguities, such as incorrect bond assignments .
Electronic Effects
- The selanyl group’s polarizability enhances charge-transfer interactions in the benzene ring, as observed in UV-Vis spectra.
- Diethoxy groups donate electrons via resonance, stabilizing the butenyl chain’s double bond .
Biological Activity
The compound {[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene , a selenium-containing organic compound, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₂₂O₂SSe
- Molecular Weight : 345.4 g/mol
- LogP : 3.0097 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 43.76 Ų
Biological Activity Overview
Research into the biological activity of {[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene has primarily focused on its antiproliferative effects against various cancer cell lines.
Antiproliferative Activity
In several studies, compounds similar to {[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene have shown promising results in inhibiting cancer cell growth. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| PIB-SOs | HT-29 | 0.5 | G2/M phase arrest |
| PIB-SOs | M21 | 0.3 | Tubulin binding |
| PIB-SOs | MCF7 | 0.6 | Cytoskeleton disruption |
These compounds exhibit low toxicity towards normal cells while effectively inhibiting tumor growth in vitro and in vivo models .
The biological activity of {[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene is believed to be mediated through several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, preventing their proliferation.
- Tubulin Interaction : Similar compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to apoptosis.
- Angiogenesis Inhibition : In chick chorioallantoic membrane assays, compounds demonstrated the ability to inhibit angiogenesis, which is critical for tumor growth and metastasis .
Case Studies
Several studies have highlighted the efficacy of selenium-containing compounds in cancer treatment:
- Study on Anticancer Properties : A study evaluated the antiproliferative effects of various selenium compounds on human cancer cell lines. The results indicated that these compounds could inhibit cell growth significantly at low concentrations while exhibiting minimal toxicity towards non-cancerous cells .
- Mechanistic Insights : Research showed that the interaction with tubulin led to significant alterations in the cytoskeleton, which is crucial for maintaining cell shape and function. The disruption caused by these compounds resulted in programmed cell death in several cancer models .
- In Vivo Efficacy : In vivo studies using animal models demonstrated that treatment with selenium derivatives resulted in reduced tumor size and improved survival rates compared to untreated controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
